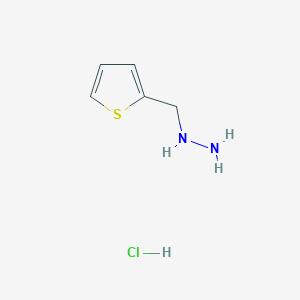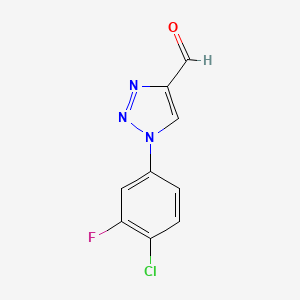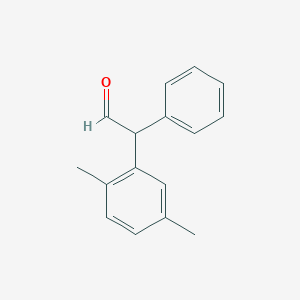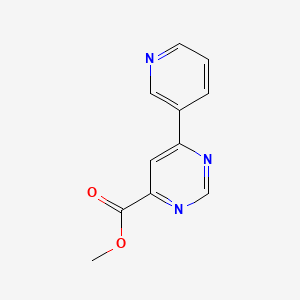
2-(Hydrazinomethyl)thiophene hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Thiophene derivatives, including 2-(Hydrazinomethyl)thiophene hydrochloride, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(Hydrazinomethyl)thiophene hydrochloride consists of a thiophene ring with a hydrazinomethyl group attached.Chemical Reactions Analysis
Thiophene derivatives, including 2-(Hydrazinomethyl)thiophene hydrochloride, have been shown to exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a significant role in the advancement of organic semiconductors .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Applications
Thiophene derivatives, including 2-(Hydrazinomethyl)thiophene hydrochloride, have been explored for their potential in anticancer therapy. The compound’s ability to act as a precursor in synthesizing various biologically active molecules makes it valuable in drug discovery and development. Its structural flexibility allows for the creation of novel thiophene moieties with a wide range of therapeutic activities .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based compounds are utilized for their semiconducting properties. They play a significant role in the advancement of organic semiconductors, which are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Organic Electronics: Field-Effect Transistors
2-(Hydrazinomethyl)thiophene hydrochloride can be used in the synthesis of organic semiconductors for OFETs. These devices rely on the charge transport properties of thiophene-based molecules, which can be optimized for high performance in electronic applications .
Optoelectronics: Light-Emitting Diodes
The compound’s derivatives are integral in fabricating OLEDs. Their electronic structure can be tailored to achieve desired optoelectronic properties, making them suitable for use in displays and lighting technologies .
Pharmacology: Anti-Inflammatory and Antimicrobial Properties
Thiophene derivatives exhibit a variety of pharmacological properties, including anti-inflammatory and antimicrobial effects. This makes them candidates for developing new treatments for conditions involving inflammation and bacterial infections .
Corrosion Inhibition
In industrial applications, thiophene compounds serve as corrosion inhibitors. Their chemical structure allows them to form protective layers on metals, preventing oxidative damage and extending the lifespan of industrial components .
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs, including 2-(Hydrazinomethyl)thiophene hydrochloride, have attracted the attention of many scientists as potential biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for thiophene derivatives.
Eigenschaften
IUPAC Name |
thiophen-2-ylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-7-4-5-2-1-3-8-5;/h1-3,7H,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFPVASCCKZMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydrazinomethyl)thiophene hydrochloride | |
CAS RN |
259535-14-3 | |
| Record name | [(thiophen-2-yl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2-thienylmethyl)hydrazine hydrochloride contribute to the pH-responsive release of ruthenium metallotherapeutics in the study by []?
A1: In the study by [], (2-thienylmethyl)hydrazine hydrochloride (H1) acts as a pH-responsive linker on the surface of mesoporous silica nanoparticles (MSN). The hydrazone bond within H1 is stable at physiological pH (7.4) but hydrolyzes under mildly acidic conditions (pH 5.0-6.0) found in the tumor microenvironment []. This hydrolysis releases the attached ruthenium(II) complex, leading to targeted drug delivery at the tumor site [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)
![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)





![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)